5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

CAS No.: 34771-17-0

Cat. No.: VC2022235

Molecular Formula: C4H5N3O2S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34771-17-0 |

|---|---|

| Molecular Formula | C4H5N3O2S |

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione |

| Standard InChI | InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10) |

| Standard InChI Key | VPEFFZBZEHLUKT-UHFFFAOYSA-N |

| SMILES | C1(C(=O)NC(=O)NC1=S)N |

| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N |

Introduction

Chemical Identity and Structural Properties

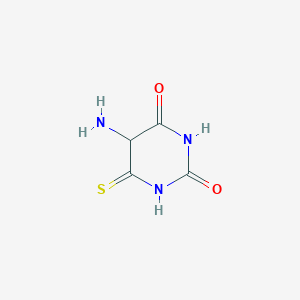

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative containing an amino group at position 5 and a thioxo (C=S) group at position 6. Its distinctive structure contributes to its reactivity and potential functionality in biological systems. The compound is characterized by the following chemical identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 34771-17-0 |

| Molecular Formula | C₄H₅N₃O₂S |

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione |

| Standard InChI | InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10) |

| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N |

| PubChem Compound | 4587517 |

The molecular structure consists of a pyrimidine ring with two carbonyl groups at positions 2 and 4, an amino group at position 5, and a thione group at position 6. This unique combination of functional groups contributes to its chemical reactivity and potential pharmaceutical applications.

Structural Features and Comparisons

The presence of the thione (C=S) group in 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione significantly impacts its chemical behavior compared to oxo analogs. The thione group enhances electrophilicity and modulates hydrogen bonding capabilities, which influences the compound's reactivity patterns and interactions with biological targets.

The amino group at position 5 provides additional sites for hydrogen bonding and potential derivatization, making this compound particularly versatile as a scaffold for medicinal chemistry. The combination of these functional groups creates a unique electronic distribution that affects its solubility, stability, and binding affinity to various biological targets.

Synthetic Approaches and Reaction Chemistry

Chemical Reactivity

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione demonstrates several characteristic reaction patterns that are valuable in both synthetic chemistry and understanding its biological interactions:

-

Oxidation reactions: The sulfur atom in the thioxo group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or peracids.

-

Reduction reactions: The compound can undergo reduction to form dihydropyrimidine derivatives, commonly utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Nucleophilic substitution: The thioxo group can participate in nucleophilic substitution reactions, particularly with amines, thiols, or alkoxides, leading to diversely substituted derivatives.

-

Complexation reactions: As evidenced by research into similar structures, thioxodihydropyrimidine-containing compounds can form complexes with various metal ions, potentially leading to compounds with enhanced biological activities .

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 6.2826 mL | 31.413 mL | 62.8259 mL |

| 5 mM | 1.2565 mL | 6.2826 mL | 12.5652 mL |

| 10 mM | 0.6283 mL | 3.1413 mL | 6.2826 mL |

Proper storage conditions are crucial for maintaining the integrity of the compound. While specific storage information for this compound is limited in the provided sources, similar heterocyclic compounds typically require storage in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration or freezing in sealed containers under inert gas may be recommended to prevent degradation.

Biological Activities and Applications

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its derivatives have attracted significant interest due to their diverse biological activities and potential applications in medical research.

Antimicrobial Properties

Research into similar pyrimidine derivatives suggests that 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione may exhibit antimicrobial properties. While specific antimicrobial activity data for this exact compound is limited in the provided sources, structurally related compounds have shown inhibitory effects against various bacterial strains and fungi, including:

-

Salmonella typhimurium

-

Bacillus cereus

-

Escherichia coli

-

Pseudomonas aeruginosa

-

Staphylococcus aureus

-

Various fungal species including Aspergillus niger

This antimicrobial potential makes the compound and its derivatives promising candidates for the development of new antibiotic agents, particularly in the context of increasing antimicrobial resistance .

Role in MAIT Cell Research

One of the most significant applications of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is in the field of immunology, particularly in research related to Mucosal-associated invariant T (MAIT) cells. The compound, particularly its ribitylated derivative (5-amino-6-D-ribitylaminouracil or 5-A-RU), plays a crucial role in MAIT cell research.

When 5-A-RU forms an adduct with methylglyoxal (MeG), it can be used to stabilize MR1 tetramers, which are essential tools for studying MAIT cells. These specialized T cells are involved in innate antibacterial immunity through cytokine production and direct bacterial killing. Research indicates that synthetic 5-A-RU hydrochloride can be effectively used in protocols for the stimulation of human MAIT cells and in the production of both human and mouse MR1 tetramers for MAIT cell identification .

Medicinal Chemistry Applications

The unique structure of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its applications extend to:

-

Pharmaceutical Research: The compound is frequently used in pharmaceutical research as a building block for the development of more complex bioactive molecules .

-

Fluorescent Probe Development: Its potential use in the development of fluorescent probes for biological imaging and staining applications has been noted .

-

Metal Complex Formation: Research has demonstrated that ligands containing thioxodihydropyrimidine moieties can form complexes with various metal ions (including Co(II), Ni(II), Cu(II), Zn(II), and Au(III)), with some of these complexes showing promising anticancer and antioxidant properties .

Structure-Activity Relationships and Derivative Development

The basic scaffold of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione serves as a platform for creating numerous derivatives with enhanced or targeted biological activities. Understanding the structure-activity relationships (SAR) of these compounds is crucial for rational drug design and optimization.

Key Structural Modifications

Several structural modifications can be employed to alter the properties and activities of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione:

-

N-Alkylation: Modification of the nitrogen atoms in the pyrimidine ring can affect lipophilicity, membrane permeability, and binding affinity to target proteins.

-

Functionalization of the amino group: The amino group at position 5 provides an excellent site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's biological activity.

-

Modification of the thioxo group: Conversion of the thioxo group to other functionalities (e.g., oxo, amino, or alkylthio) can significantly alter the compound's reactivity and binding properties.

-

Ring fusion: The basic pyrimidine scaffold can be expanded through ring fusion to create more complex heterocyclic systems with potentially enhanced biological activities .

Recent Research Developments

Recent research has expanded our understanding of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione and its derivatives, particularly in terms of their stability, biological activities, and potential therapeutic applications.

Improved Synthesis and Stability

A significant advancement in the practical application of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione has been the development of more efficient synthetic approaches to its hydrochloride salt form. This form demonstrates improved stability during storage, addressing one of the major limitations of the free base form. The development of this stable salt form has facilitated more reliable research into the compound's biological activities and applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume